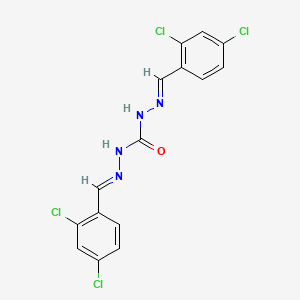![molecular formula C17H10N4O4 B5545839 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a compound with potential therapeutic applications. It belongs to the class of chromenopyrimidines and has been studied extensively for its biological properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of various heterocyclic compounds, including chromeno[2,3-d]pyrimidine derivatives. These compounds have shown promising antimicrobial activities. For instance, some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential in combating infectious diseases (Kamdar et al., 2011).
Antibacterial and Antifungal Activity : Various synthesized compounds involving 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have demonstrated significant antibacterial and antifungal activities. This includes effectiveness against strains like Escherichia coli and Candida rugosa, indicating their potential in addressing multi-drug resistant microbial infections (Banothu et al., 2013).
Synthesis of Novel Chromeno[2,3-d]pyrimidin-4-ones : The compound is also involved in the synthesis of novel chromeno[2,3-d]pyrimidin-4-ones, showing significant antimicrobial activity. This again emphasizes its role in creating new therapeutic agents (Kanakaraju et al., 2012).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been explored for their potential analgesic and anti-inflammatory activities. Some synthesized compounds exhibited comparable or superior activities to standard drugs, suggesting their applicability in pain and inflammation management (Keri et al., 2010).
Potential in Neurological Disorders
- Anti-Anoxic Activity : Derivatives of this compound have shown anti-anoxic activities, suggesting their potential in treating conditions related to oxygen deprivation in the brain, which is relevant in various neurological disorders (Kuno et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-(3-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c18-15-13-14(11-6-1-2-7-12(11)25-17(13)22)19-16(20-15)9-4-3-5-10(8-9)21(23)24/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSHJZPYXMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)


![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

